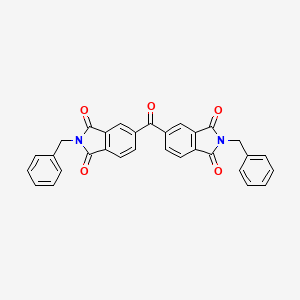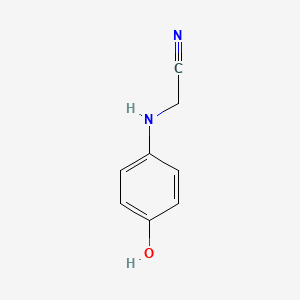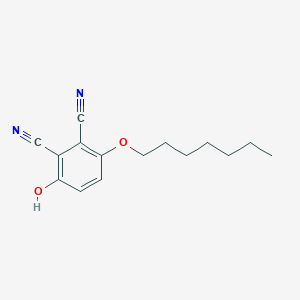
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride to form N-benzylphthalimide. This intermediate is then subjected to further reactions involving benzyl bromide and base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
- 2-Benzyl-5-phenyl-1,3,4-oxadiazole
- 2-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C31H20N2O5 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
2-benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O5/c34-27(21-11-13-23-25(15-21)30(37)32(28(23)35)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)31(38)33(29(24)36)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
Clave InChI |
ILYFWFZBKVETBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713448.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11713452.png)
![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)

![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)


![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
